molecular formula C20H27ClN4O3S B2525662 3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one CAS No. 890596-96-0

3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one

Cat. No.: B2525662
CAS No.: 890596-96-0
M. Wt: 438.97
InChI Key: AOBAPUJDCGUCGA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with two nitrogen atoms), a piperazine ring (a six-membered ring with two nitrogen atoms), and a butanone group (a four-carbon chain with a ketone functional group). The pyrazole ring is substituted with chlorine and methyl groups, and the piperazine ring is substituted with a sulfonyl group attached to a methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole and piperazine rings, along with the butanone chain, would form the core structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The pyrazole and piperazine rings, as well as the ketone group, could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of any chiral centers .

Scientific Research Applications

Anticancer Properties

A study on the anticancer activity of polyfunctional substituted 1,3-thiazoles, which share structural similarities with the compound , particularly those with a piperazine substituent, demonstrated effectiveness against various cancer cell lines. These compounds showed promising in vitro results against lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma cell lines, highlighting their potential as anticancer agents (Kostyantyn Turov, 2020).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, exhibiting potent antibacterial efficacies and biofilm inhibition activities. These compounds were specifically effective against E. coli, S. aureus, and S. mutans strains. Their biofilm inhibition activities were found to be more effective than reference antibiotics, indicating a potential application in treating bacterial infections and targeting biofilms (Ahmed E. M. Mekky, S. Sanad, 2020).

Catalytic and Synthetic Applications

The compound and its derivatives find applications in catalysis and synthetic chemistry. A study on the synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles via a mechanochemical method presents an environmentally friendly, solvent-free approach to synthesizing pyrazole derivatives. This process demonstrates the compound's role in facilitating reactions under solvent-free conditions, offering a greener alternative for chemical syntheses (A. Saeed, P. Channar, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its activity and reducing any side effects. If it’s a reagent or intermediate in chemical synthesis, future research could focus on improving its synthesis or finding new reactions it can participate in .

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O3S/c1-14-5-7-18(8-6-14)29(27,28)24-11-9-23(10-12-24)19(26)13-15(2)25-17(4)20(21)16(3)22-25/h5-8,15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBAPUJDCGUCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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